D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1) is a useful research compound. Its molecular formula is C25H42N8O7 and its molecular weight is 566.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide--hydrogen chloride (1/1), commonly referred to as a dipeptide derivative, has garnered attention in biochemical research due to its potential applications in therapeutic and enzymatic contexts. This compound is characterized by its unique structural properties, which influence its biological activity, particularly in relation to enzyme interactions and potential therapeutic effects.
- Molecular Formula : C23H39ClN8O5
- Molecular Weight : 551.51 g/mol
- CAS Number : 162303-66-4
- Solubility : Soluble in water (50 mg/mL) .
The biological activity of D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide is primarily linked to its role as a substrate for various enzymes, particularly those involved in proteolytic processes. Its structure allows it to interact effectively with enzymes such as plasmin, which is crucial in fibrinolysis—the process that prevents blood clots from growing and becoming problematic.
Enzymatic Assays
Research has demonstrated that this compound can serve as an effective substrate in assays measuring plasmin activity. The cleavage of the compound by plasmin results in measurable changes that can be quantified, thus providing insights into the enzyme's activity under various conditions.
Antithrombotic Properties
D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide has been studied for its antithrombotic properties. In vitro studies indicate that it may enhance fibrinolytic activity, which is beneficial in conditions where thrombus formation poses a risk, such as deep vein thrombosis or pulmonary embolism.
Case Studies
- Fibrinolytic Activity Enhancement :
- In Vivo Studies :
Toxicological Profile
While the biological activity of D-Valyl-L-leucyl-N~5~-(diaminomethylidene)-N-(4-nitrophenyl)-L-ornithinamide is promising, safety assessments are crucial. The compound is classified with several hazard codes indicating potential toxicity upon exposure:
Properties
CAS No. |
162303-66-4 |
---|---|
Molecular Formula |
C25H42N8O7 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C23H38N8O5.C2H4O2/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36;1-2(3)4/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27);1H3,(H,3,4)/t17-,18-,19+;/m0./s1 |
InChI Key |
MBSRKKXVZCDQSH-OXJRKUMDSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.Cl |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](C(C)C)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.